molecular formula C26H24N4O4S B4155259 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide

Cat. No.: B4155259
M. Wt: 488.6 g/mol
InChI Key: UORGDPHVAXDSDY-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiazole moiety, a methoxyphenyl group, a nitrobenzamide, and a piperidinyl group, making it a multifaceted molecule with diverse reactivity and functionality.

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-34-23-12-10-18(26-28-19-7-3-4-8-24(19)35-26)15-20(23)27-25(31)17-9-11-21(22(16-17)30(32)33)29-13-5-2-6-14-29/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORGDPHVAXDSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)N5CCCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The nitro group is then introduced via nitration, and the piperidinyl group is attached through nucleophilic substitution. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The nitro group may participate in redox reactions, influencing cellular processes. The compound’s overall structure allows it to engage in multiple pathways, making it a versatile molecule in various biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzothiazol-2-yl)-2-hydroxyphenyl]-3-nitro-4-(1-piperidinyl)benzamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-amino-4-(1-piperidinyl)benzamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(1-morpholinyl)benzamide

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the methoxy group, nitro group, and piperidinyl group in conjunction with the benzothiazole core provides a distinct chemical profile that differentiates it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide
Reactant of Route 2
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N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitro-4-(piperidin-1-yl)benzamide

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